1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C14H23N3O2 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H23N3O2/c1-10(2)17-12(5-8-16-17)11(9-15)14(13(18)19)6-3-4-7-14/h5,8,10-11H,3-4,6-7,9,15H2,1-2H3,(H,18,19) |
InChI Key |
SFGPCUQZGXECTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid generally involves:
- Construction of the cyclopentane-1-carboxylic acid core.
- Introduction of the amino group at the alpha position relative to the carboxyl group.
- Attachment of the 1-(propan-2-yl)-1H-pyrazol-5-yl substituent on the beta carbon.
- Final purification and stereochemical resolution if necessary.
The synthetic route typically follows either a stepwise approach starting from cyclopentane derivatives or a convergent approach coupling pre-formed pyrazole derivatives with amino acid intermediates.
Key Synthetic Steps and Reagents
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of cyclopentane-1-carboxylic acid derivative | Commercial or synthesized via carboxylation of cyclopentane | Starting material for backbone |
| 2 | Formation of alpha-amino substituent | Amination via reductive amination or nucleophilic substitution | Use of ammonia or amine sources |
| 3 | Synthesis of 1-(propan-2-yl)-1H-pyrazol-5-yl moiety | Pyrazole ring formation from hydrazines and 1,3-dicarbonyl compounds | Alkylation at N1 with isopropyl group |
| 4 | Coupling of pyrazole substituent to amino acid backbone | Use of coupling agents such as carbodiimides or peptide coupling reagents | Controlled temperature and inert atmosphere |
| 5 | Purification and stereoisomer separation | Chromatography (silica gel, chiral columns) | To isolate desired stereochemistry |
Detailed Synthetic Route Example
A representative synthetic route is as follows:
Synthesis of 1H-pyrazole-5-carboxylic acid derivative
Starting from 1H-pyrazole-4-carboxylic acid, the acid chloride derivative is prepared by reaction with thionyl chloride under reflux for 18 hours, yielding the pyrazole-4-carbonyl chloride intermediate in ~97% yield.Preparation of amino acid intermediate
The cyclopentane-1-carboxylic acid is functionalized at the alpha position to introduce an amino group, often via reductive amination or azide reduction methods.Coupling reaction
The amino acid intermediate is reacted with the pyrazole acid chloride derivative in anhydrous conditions, typically in dichloromethane or tetrahydrofuran, at low temperature (0–5 °C) to room temperature, with a base such as triethylamine to scavenge HCl formed.Alkylation of pyrazole nitrogen
The N1 position of the pyrazole ring is alkylated with isopropyl halide (e.g., isopropyl bromide) under basic conditions to install the propan-2-yl substituent.Purification
The crude product is purified by silica gel chromatography, and stereoisomers are separated using chiral chromatography techniques such as Chiralcel OJ-H columns.
Reaction Conditions and Yields
| Reaction Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride | Reflux, 18 h | 97 | High purity acid chloride obtained |
| Amination | Ammonia / LiAlH4 reduction | 0 °C to RT, 1-2 h | 85-90 | Reduction of azide or imine intermediate |
| Coupling | Acid chloride + amino acid | 0–5 °C to RT, 2-4 h | 75-85 | Carbodiimide or base-assisted coupling |
| Alkylation | Isopropyl bromide + pyrazole N1 | Room temp, basic medium | 70-80 | Selective N-alkylation |
| Purification | Silica gel, chiral HPLC | Ambient | >95 purity | Separation of stereoisomers |
Research Findings and Notes
- The pyrazole moiety’s presence is critical for biological activity, allowing π-π stacking and hydrogen bonding interactions with enzyme active sites.
- The propan-2-yl group at the pyrazole N1 position enhances lipophilicity and potentially membrane permeability.
- Stereochemistry at the amino acid alpha carbon influences binding affinity and pharmacokinetics; hence, chiral separation is essential.
- Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields, reducing by-product formation.
- The compound’s stability under acidic and basic conditions has been confirmed, enabling diverse synthetic manipulations.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Molecular Formula | C14H23N3O2 |
| Molecular Weight | 265.35 g/mol |
| Core Structure | Cyclopentane-1-carboxylic acid with amino and pyrazole substituents |
| Key Reagents | Thionyl chloride, lithium aluminum hydride, isopropyl bromide, coupling agents |
| Typical Solvents | Dichloromethane, tetrahydrofuran, methanol |
| Reaction Temperatures | 0 °C to reflux (up to ~90 °C) |
| Purification Techniques | Silica gel chromatography, chiral HPLC |
| Typical Yields | 70-97% depending on step |
| Stereochemical Control | Achieved via chiral chromatography |
Chemical Reactions Analysis
Types of Reactions
1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The pyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, reduction can produce primary or secondary amines, and substitution can result in various substituted pyrazole derivatives .
Scientific Research Applications
1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid is a complex organic compound with a molecular formula of C14H23N3O2 and a molecular weight of 265.35 g/mol. It possesses a unique structure that includes a cyclopentane ring, an amino group, and a pyrazole moiety. The presence of these functional groups contributes to its chemical reactivity and biological activity.
Potential Applications
This compound holds potential in diverse fields due to its structural characteristics. The amino group facilitates hydrogen bonding with biological macromolecules, while the pyrazole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, potentially leading to various pharmacological effects.
Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Protein-Ligand Interactions: Studies on protein-ligand interactions reveal that its unique structure allows it to fit into enzyme pockets effectively, potentially leading to inhibition or modulation of enzymatic activity.
Interaction Studies: Interaction studies are crucial for understanding how this compound interacts with biological targets.
Mechanism of Action
The mechanism of action of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-2-Hydroxycyclopentanecarboxylic Acid
- Structure: Cyclopentane backbone with amino and hydroxy groups at positions 1 and 2, respectively, and a carboxylic acid at position 1.
- Key Differences : Replaces the pyrazole-isopropyl-ethylamine moiety with a simpler hydroxy group.
- Synthesized via cyanohydrin formation and nitrile hydrolysis .
2-(1-Cyclopentyl-1H-Pyrazol-3-yl)ethan-1-amine
- Structure : Ethylamine chain linked to a pyrazole ring substituted with a cyclopentyl group.
- Key Differences : Lacks the carboxylic acid and cyclopentane backbone.
Methyl({[1-(Propan-2-yl)-1H-Pyrazol-5-yl]methyl})amine
- Structure : Methylamine attached to a pyrazole-isopropyl group.
- Key Differences : Simplified structure without the cyclopentane or carboxylic acid.
- Properties : Lower molecular weight (C₉H₁₅N₃, 165.24 g/mol) and higher volatility compared to the target compound .
Biological Activity
1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid, with the molecular formula C14H23N3O2 and a molecular weight of 265.35 g/mol, is a complex organic compound notable for its unique structural features, including a cyclopentane ring and a pyrazole moiety. These features contribute significantly to its biological activity, particularly in modulating enzyme activity and receptor binding.
Structural Characteristics
The compound's structure facilitates various interactions with biological macromolecules:
- Amino Group : This allows for hydrogen bonding, enhancing solubility and interaction with proteins.
- Pyrazole Moiety : Engages in π-π interactions with aromatic residues in proteins, potentially influencing enzymatic activity and receptor interactions.
Research indicates that this compound may inhibit specific enzymes by binding to their active sites. This inhibition can affect metabolic pathways and lead to various pharmacological effects. The compound's ability to fit into enzyme pockets effectively positions it as a candidate for drug development.
Pharmacological Applications
The biological activity of this compound suggests potential applications in:
- Drug Design : Its structural analogs may be developed to enhance therapeutic efficacy.
- Agricultural Chemistry : Potential use in plant growth regulation or pest control due to its enzyme modulation properties.
Comparative Analysis
A comparison of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid | C16H24N2O2 | Contains a dimethylamino group | Enhanced solubility and potential for increased biological activity |
| 1-{2-amino-1-[4-(methylthio)phenyl]ethyl}cyclopentane-1-carboxylic acid | C15H23N3O2S | Features a methylthio group | May exhibit different pharmacokinetics due to sulfur's presence |
| 1-[2-Amino-1-(propylpyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid | C14H23N3O2 | Similar pyrazole moiety but different alkyl chain | Variation in side chains affects hydrophobicity and interaction profiles |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, docking studies revealed strong binding affinities to target enzymes, suggesting significant potential for therapeutic applications.
- Protein-Ligand Interaction Analysis : Molecular docking simulations indicated that the compound forms stable complexes with target proteins, primarily through hydrogen bonding and hydrophobic interactions. This stability is crucial for its potential as a drug candidate.
- Toxicity Assessments : Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further investigations are necessary to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
